7-Butyl-1-hexylnaphthalene
Description
7-Butyl-1-hexylnaphthalene (CAS: 055000-55-0) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with a butyl (-C₄H₉) group at the 7-position and a hexyl (-C₆H₁₃) group at the 1-position. This compound has been identified in coal-derived soluble organics, as evidenced by its detection in catalytic hydrogenation studies of Santanghu bituminous coal, where it constituted 1.43% of the analyzed fraction .
Properties
CAS No. |
55000-55-0 |
|---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
7-butyl-1-hexylnaphthalene |
InChI |
InChI=1S/C20H28/c1-3-5-7-8-11-18-12-9-13-19-15-14-17(10-6-4-2)16-20(18)19/h9,12-16H,3-8,10-11H2,1-2H3 |
InChI Key |
LPEFBGSLSJQKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC2=C1C=C(C=C2)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Butyl-1-hexylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
7-Butyl-1-hexylnaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Butyl-1-hexylnaphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Butyl-1-hexylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic mechanisms . In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 7-butyl-1-hexylnaphthalene with other alkylated naphthalenes and PAHs identified in the same study :
| Compound Name | CAS Number | Substituents | Concentration (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Butyl-1-hexylnaphthalene | 055000-55-0 | Butyl (C₄H₉), Hexyl (C₆H₁₃) | 1.43 | 298.5 |
| Naphthalene, 2,3,6-trimethyl- | 000829-26-5 | Three methyl (-CH₃) groups | 0.58 | 170.3 |
| Naphthalene, 1,6-dimethyl-4-isopropyl- | 000483-78-3 | Two methyl, one isopropyl | 0.42 | 202.3 |
| 1,4,5,8-Tetramethylnaphthalene | 002717-39-7 | Four methyl groups | 0.39 | 198.3 |
| Pyrene | 000129-00-0 | Four fused benzene rings | 1.64 | 202.3 |
Key Observations :
- Alkyl Chain Length: The butyl and hexyl substituents in 7-butyl-1-hexylnaphthalene result in a higher molecular weight (298.5 g/mol) compared to methylated analogs (170–202 g/mol).
- Substituent Position : The 1- and 7-positions of the substituents may sterically hinder reactions at the aromatic core, contrasting with symmetrically substituted compounds like 1,4,5,8-tetramethylnaphthalene.
Concentration and Formation Pathways
In coal-derived fractions, 7-butyl-1-hexylnaphthalene (1.43%) was less abundant than pyrene (1.64%) but more prevalent than trimethyl- or isopropyl-substituted naphthalenes (0.39–0.58%) . This suggests that its formation during coal processing may involve specific alkylation mechanisms favoring longer-chain substituents. Pyrene’s higher concentration likely reflects its thermodynamic stability due to extended π-conjugation.
Toxicological Considerations
Physicochemical Properties
- Boiling Point : Estimated to exceed 300°C due to its high molecular weight and alkyl substituents, compared to 218°C for naphthalene and 404°C for pyrene.
- Solubility : Lower water solubility than methylated analogs, as longer alkyl chains enhance hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
